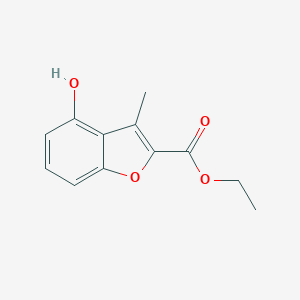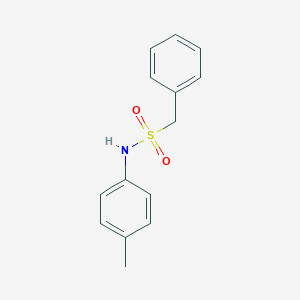
Benzenemethanesulfonamide, N-(4-phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanesulfonamide, N-(4-phenylmethyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as benzenesulfonamide, 4-phenylmethyl-N-(phenylmethyl), and is commonly abbreviated as BMS. BMS is a white crystalline powder that is soluble in water and has a melting point of 139-143°C.
Mécanisme D'action
The mechanism of action of BMS is not fully understood, but it is believed to act as an inhibitor of carbonic anhydrase (CA), an enzyme that catalyzes the reversible hydration of carbon dioxide. BMS has been shown to inhibit the activity of CA II, CA IX, and CA XII isoforms. The inhibition of CA activity by BMS has been proposed to have therapeutic effects in the treatment of diseases such as cancer, glaucoma, and epilepsy.
Effets Biochimiques Et Physiologiques
BMS has been shown to have various biochemical and physiological effects. In vitro studies have shown that BMS can inhibit the growth of cancer cells such as breast cancer, lung cancer, and prostate cancer cells. BMS has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, BMS has been shown to have antidiabetic effects by improving glucose tolerance and insulin sensitivity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
BMS has several advantages for lab experiments. It is readily available and relatively inexpensive compared to other compounds. BMS is also stable under normal laboratory conditions and has a long shelf life. However, BMS has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, BMS has low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the research of BMS. One direction is to investigate the potential of BMS as a drug candidate for the treatment of various diseases. Further studies are needed to determine the efficacy and safety of BMS in animal models and clinical trials. Another direction is to explore the use of BMS as a building block for the synthesis of novel organic compounds with potential applications in various fields. Finally, the development of new synthesis methods for BMS and its derivatives could lead to the discovery of new compounds with improved properties.
Méthodes De Synthèse
The synthesis of BMS involves the reaction of benzylamine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization or chromatography. The yield of BMS is typically around 70-80%.
Applications De Recherche Scientifique
BMS has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, BMS has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation. BMS has also been used as a building block in the synthesis of various organic compounds such as amino acids, peptides, and heterocycles. In materials science, BMS has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
Propriétés
Numéro CAS |
5434-03-7 |
|---|---|
Nom du produit |
Benzenemethanesulfonamide, N-(4-phenylmethyl)- |
Formule moléculaire |
C14H15NO2S |
Poids moléculaire |
261.34 g/mol |
Nom IUPAC |
N-(4-methylphenyl)-1-phenylmethanesulfonamide |
InChI |
InChI=1S/C14H15NO2S/c1-12-7-9-14(10-8-12)15-18(16,17)11-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3 |
Clé InChI |
YEIBHZWRMVSTRN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2 |
SMILES canonique |
CC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2 |
Autres numéros CAS |
5434-03-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B177454.png)


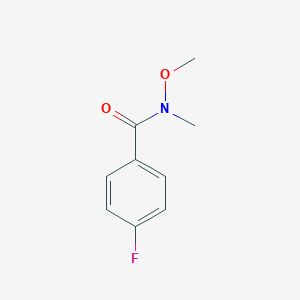
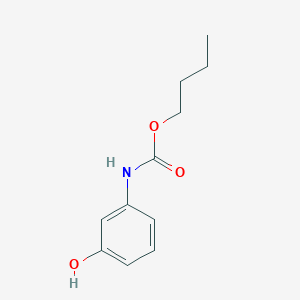
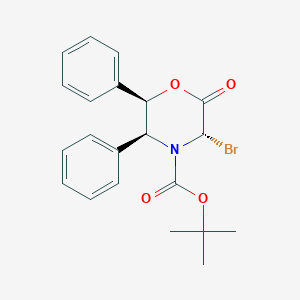
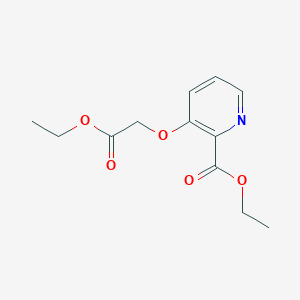
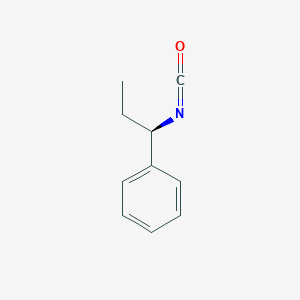
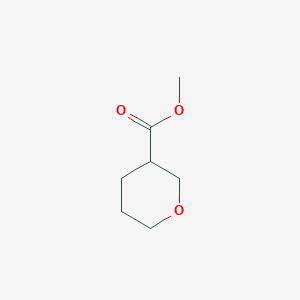
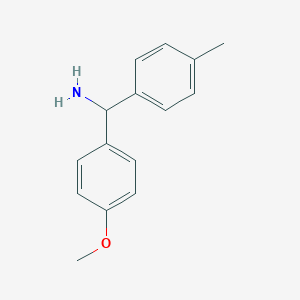
![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B177485.png)
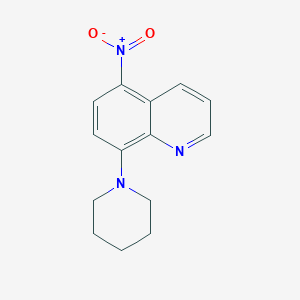
![4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B177489.png)
